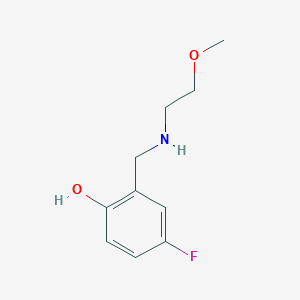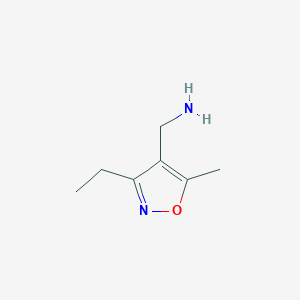
4-Bromo-1-chloro-6-fluoroisoquinoline
Descripción general
Descripción
4-Bromo-1-chloro-6-fluoroisoquinoline is a heterocyclic organic compound that belongs to the family of isoquinoline derivatives. Isoquinolines are nitrogen-containing heteroaromatics with a benzene-ring-fused system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-6-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile to produce 7-bromo-4-fluoro-1-hydroxyisoquinoline . This reaction is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-chloro-6-fluoroisoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different isoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Selectfluor®: Used for fluorination reactions.
Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.
Acetonitrile: Common solvent for various reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorinated isoquinoline derivatives are formed when using Selectfluor® .
Aplicaciones Científicas De Investigación
4-Bromo-1-chloro-6-fluoroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with specific biological activities.
Industry: Utilized in the production of materials with unique properties, such as organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-chloro-6-fluoroisoquinoline is not well-documented. like other isoquinoline derivatives, it may interact with various molecular targets and pathways, potentially affecting biological processes. The presence of halogen atoms can influence its reactivity and interactions with enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1-chloroisoquinoline: Similar structure but lacks the fluorine atom.
4-Fluoroisoquinoline: Contains a fluorine atom but lacks bromine and chlorine.
1-Chloro-6-fluoroisoquinoline: Contains chlorine and fluorine but lacks bromine.
Uniqueness
4-Bromo-1-chloro-6-fluoroisoquinoline is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the isoquinoline ring. This unique combination of halogens can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
4-bromo-1-chloro-6-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-8-4-13-9(11)6-2-1-5(12)3-7(6)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEKCRCCDOUMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1446661.png)
![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)



![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1446670.png)


![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)


![tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)


